1-methyl-1H-1,3-benzodiazol-5-yl 3-(4-methoxyphenyl)propanoate
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Overview
Description
1-methyl-1H-1,3-benzodiazol-5-yl 3-(4-methoxyphenyl)propanoate is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazoles, have been known to interact with various targets, including protein kinases .
Mode of Action
Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Benzimidazole derivatives have been known to interact with various biochemical pathways, influencing a wide range of physiological processes .
Result of Action
Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, which suggests that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-1,3-benzodiazol-5-yl 3-(4-methoxyphenyl)propanoate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the methyl group: The benzimidazole core can be methylated using methyl iodide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the benzimidazole derivative with 3-(4-methoxyphenyl)propanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-1,3-benzodiazol-5-yl 3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzimidazole derivatives with various alkyl or aryl groups.
Scientific Research Applications
1-methyl-1H-1,3-benzodiazol-5-yl 3-(4-methoxyphenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: The parent compound with a similar core structure.
2-methyl-1H-benzo[d]imidazole: A methylated derivative with different substitution patterns.
3-(4-methoxyphenyl)propanoic acid: The ester precursor used in the synthesis.
Uniqueness
1-methyl-1H-1,3-benzodiazol-5-yl 3-(4-methoxyphenyl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the benzimidazole core with a methoxyphenylpropanoate moiety allows for diverse applications and interactions with biological targets.
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 3-(4-methoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-20-12-19-16-11-15(8-9-17(16)20)23-18(21)10-5-13-3-6-14(22-2)7-4-13/h3-4,6-9,11-12H,5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFQDJWLLMZPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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